In Vivo Analgesic Activity of the 4-(1H-Pyrrol-2-yl) Series vs. Morphine Baseline
The class of 4-(1H-pyrrol-2-yl)-tetrahydroquinoline derivatives, encompassing the target compound, has demonstrated in vivo analgesic activity comparable to morphine. In acid-induced writhing assays in mice, five specific derivatives from this series (FLY-1, FLY-6, FLY-12, FLY-14, FLY-15) exhibited analgesic efficacy comparable to morphine at a 10 mg/kg dose [1]. This contrasts sharply with 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 74873-41-9), which has been characterized primarily for hepatoprotective and anti-inflammatory effects without reported in vivo analgesic potency of this magnitude . The pyrrol-2-yl substituent is thus associated with a distinct therapeutic activity profile not replicated by the phenyl analog.
| Evidence Dimension | In vivo analgesic activity in mouse writhing model |
|---|---|
| Target Compound Data | 4-(1H-pyrrol-2-yl)-tetrahydroquinoline derivatives (class): analgesic activity comparable to morphine at 10 mg/kg (compounds FLY-1, FLY-6, FLY-12, FLY-14, FLY-15) [1] |
| Comparator Or Baseline | Morphine at 10 mg/kg (positive control); 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 74873-41-9): no reported analgesic activity at comparable doses; instead reported as hepatoprotective agent |
| Quantified Difference | Analgesic activity comparable to morphine vs. no reported analgesic activity for the 4-phenyl analog – a qualitative divergence in therapeutic indication |
| Conditions | Acid-induced writhing model in mice; dose 200 mg/kg (general series), with specific FLY compounds showing morphine-comparable activity at 10 mg/kg |
Why This Matters
A procurement decision prioritizing analgesic screening programs should select the 4-(1H-pyrrol-2-yl) series over the 4-phenyl analog, as only the former has demonstrated in vivo analgesic efficacy approaching the morphine benchmark.
- [1] Liu YongFu. Tetrahydroquinoline compounds synthesis and analgesic activity. Master's thesis, Shenyang Pharmaceutical University, 2005. View Source
